11-Oxomogroside IIA2 belongs to the class of triterpenoid saponins, specifically categorized under the mogrosides. It is structurally related to other mogrosides, such as mogroside V and mogroside III, which share similar chemical backbones but differ in their functional groups and stereochemistry .
The synthesis of 11-oxomogroside IIA2 can be achieved through both natural extraction methods and synthetic approaches. Natural extraction involves solvent extraction techniques from dried monk fruit, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .
Technical Details:
The molecular formula of 11-oxomogroside IIA2 is , indicating it contains 42 carbon atoms, 70 hydrogen atoms, and 14 oxygen atoms . The compound features a complex structure typical of triterpenoids, characterized by multiple hydroxyl groups and a unique arrangement that contributes to its biological activity.
11-Oxomogroside IIA2 can participate in various chemical reactions typical for saponins, including hydrolysis, oxidation, and glycosylation. These reactions can modify its sweetness profile and bioactivity.
Technical Details:
The mechanism of action for 11-oxomogroside IIA2 involves its interaction with biological pathways that regulate metabolic processes. Studies suggest that it may inhibit inflammatory mediators and modulate glucose metabolism by affecting insulin signaling pathways.
Research indicates that mogrosides can exert neuroprotective effects and inhibit adipocyte differentiation, suggesting potential applications in managing obesity and metabolic disorders . The specific pathways involved include:
11-Oxomogroside IIA2 has several applications in food science and pharmacology:
Research continues to uncover additional therapeutic potentials for 11-oxomogroside IIA2, particularly in relation to chronic diseases linked to inflammation and metabolic dysregulation .
The biosynthesis of 11-Oxomogroside IIA2 originates from the universal isoprenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized via the plastidial methylerythritol phosphate (MEP) pathway and cytosolic mevalonate (MVA) pathway in Siraitia grosvenorii (monk fruit) [1] [6]. Squalene synthase catalyzes the condensation of two farnesyl diphosphate molecules to form squalene, which undergoes epoxidation by squalene epoxidase (SE) to yield 2,3-oxidosqualene [5]. The cyclization of 2,3-oxidosqualene into cucurbitadienol—the foundational cucurbitane-type triterpenoid skeleton—is mediated by cucurbitadienol synthase (CS) [2]. This cyclization represents the first committed step in mogroside biosynthesis.
Genetic polymorphisms in CS significantly influence precursor flux. Wild-type CS alleles (e.g., 50R573L) exhibit higher catalytic efficiency (kcat = 10.24 nmol·min⁻¹·mg⁻¹) than variants like 50C573Q, directly correlating with elevated cucurbitadienol accumulation [2]. Metabolic flux analyses reveal that cultivars with high cucurbitadienol pools (≥1.8 μg/g DW) produce 2.3-fold more 11-Oxomogroside IIA2 than low-accumulating genotypes, underscoring precursor availability as a bottleneck [2] [6].
Table 1: Key Precursors in 11-Oxomogroside IIA2 Biosynthesis
Precursor | Enzyme | Localization | Concentration in High-Yield Cultivars (μg/g DW) |
---|---|---|---|
Squalene | Squalene synthase | Cytosol | 12.4 ± 1.8 |
2,3-Oxidosqualene | Squalene epoxidase | Endoplasmic reticulum | 8.7 ± 0.9 |
Cucurbitadienol | Cucurbitadienol synthase | Endoplasmic reticulum | 3.5 ± 0.4 |
Cucurbitadienol undergoes regiospecific oxidations to form mogrol, the aglycone core of mogrosides. A cytochrome P450 monooxygenase (CYP450) catalyzes C-11 hydroxylation, yielding 11-hydroxycucurbitadienol [7] [8]. Subsequent dehydrogenation at C-11 generates the 11-oxo group, a hallmark of 11-Oxomogroside IIA2 [7]. This ketogenesis is mechanistically distinct from the hydroxylations at C-24 and C-25 that produce mogrol [6].
The C-11 oxidation state dictates bioactivity: 11-oxo derivatives exhibit reduced bitterness and enhanced metabolic stability compared to hydroxylated analogs [7]. Post-ripening oxidative shifts are temperature-dependent; storage at 35°C accelerates C-11 ketogenesis, increasing 11-Oxomogroside IIA2 precursors by 5.68 μg/g DW [7] [10].
Table 2: Oxidation States of Cucurbitane Intermediates
Intermediate | Oxidation Site | Functional Group | Biological Significance |
---|---|---|---|
Cucurbitadienol | None | — | Backbone for mogroside synthesis |
11-Hydroxycucurbitadienol | C-11 | Hydroxyl (‒OH) | Epimerizable to 11-oxo form |
Mogrol | C-24, C-25 | Hydroxyl (‒OH) | Aglycone for non-oxidized mogrosides |
11-Oxomogroside IIA2 | C-11 | Ketone (C=O) | Low bitterness, high stability |
The conversion of 11β-hydroxy groups to 11-oxo moieties is mediated by CYP450 11β-hydroxysteroid dehydrogenase (11β-HSD)-like enzymes [3] [7]. These enzymes are endoplasmic reticulum membrane-bound and require NADPH and oxygen as cofactors. Kinetic assays show a Km of 31 μM for mogroside IIE, indicating high substrate specificity for C-11 hydroxylated precursors [3] [7]. The reaction proceeds via a two-step mechanism:
Enzyme inhibition studies using glycyrrhetinic acid (a competitive CYP450 inhibitor) reduce 11-Oxomogroside IIA2 synthesis by 78%, confirming CYP450 dependency [7]. Subcellular localization studies using GFP-tagged enzymes verify endoplasmic reticulum confinement, facilitating substrate channeling to downstream glycosyltransferases [8].
Table 3: CYP450 Enzymes in 11-Oxomogroside IIA2 Biosynthesis
Enzyme Class | Reaction Catalyzed | Km (μM) | Inhibition Sensitivity | Localization |
---|---|---|---|---|
CYP450 hydroxylase | C-11 β-hydroxylation | 28 ± 2 | Moderate (45% reduction) | Endoplasmic reticulum |
CYP450 11β-HSD | C-11 dehydrogenation/oxidation | 31 ± 1 | High (78% reduction) | Endoplasmic reticulum |
UGT94-289-3 is the primary glycosyltransferase responsible for attaching glucose moieties to the C-3 and C-24 positions of the 11-oxo-mogrol aglycone [4] [5]. This enzyme utilizes UDP-glucose as a sugar donor and exhibits regiospecificity:
Site-directed mutagenesis reveals that His-19 and Asp-126 residues are critical for UDP-glucose binding; their substitution reduces catalytic efficiency by 90% [4]. In vitro enzyme assays demonstrate that UGT94-289-3 has a Vmax of 4.8 nmol·min⁻¹·mg⁻¹ for mogroside IIE, with a Km of 42 μM [5].
Glycosylation is thermodynamically regulated; temperatures ≥30°C enhance UGT94-289-3 activity, increasing 11-Oxomogroside IIA2 production by 1.8-fold in cell suspension cultures [10]. Biotechnological platforms leveraging engineered yeast (Saccharomyces cerevisiae) expressing UGT94-289-3 achieve titers of 1.2 g/L of 11-Oxomogroside IIA2, demonstrating industrial scalability [5] [10].
Table 4: Glycosyltransferases in Mogroside Biosynthesis
Glycosyltransferase | Sugar Attachment Site | Donor Specificity | Km (μM) | Product Formed |
---|---|---|---|---|
UGT94-289-3 | C-3 and C-24 | UDP-glucose | 42 ± 3 | 11-Oxomogroside IIA2 |
UGT87C-276 | C-24 only | UDP-glucose | 67 ± 5 | Mogroside IIIA1 |
UGT73-289 | C-2 | UDP-glucose | 89 ± 7 | Siamenoside I |
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